molecular formula C16H13BrN4O3 B13719853 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid

3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid

Cat. No.: B13719853
M. Wt: 389.20 g/mol
InChI Key: BDLNALUQJNZQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid (CAS: sc-343929) is a pyrazole-based heterocyclic compound with a distinct substitution pattern. Its structure comprises:

  • A pyrazole ring substituted at position 3 with a 4-bromophenyl group (electron-withdrawing due to bromine) .
  • A 2-cyanoacrylic acid moiety at position 4, providing acidity (pKa ~3–4) and conjugation stability .

The compound is listed in commercial catalogs (e.g., Santa Cruz Biotechnology) but marked as discontinued, suggesting challenges in synthesis or stability .

Properties

Molecular Formula

C16H13BrN4O3

Molecular Weight

389.20 g/mol

IUPAC Name

3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C16H13BrN4O3/c17-13-3-1-10(2-4-13)15-12(7-11(8-18)16(23)24)9-21(20-15)6-5-14(19)22/h1-4,7,9H,5-6H2,(H2,19,22)(H,23,24)

InChI Key

BDLNALUQJNZQQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC(=O)N)Br

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole Core with 4-Bromophenyl Substitution

The initial step in the synthesis is the construction of the 1H-pyrazole ring bearing the 4-bromophenyl substituent at position 3. Literature methods for similar pyrazoles (e.g., 5-(3-bromophenyl)-1H-pyrazole) utilize hydrazine derivatives and α,β-unsaturated carbonyl compounds or equivalents.

  • Typical approach:
    • Reaction of 4-bromophenylhydrazine with ethyl cyanoacetate or ethyl 2-cyano-3-ethoxyacrylate under basic conditions (e.g., triethylamine) in ethanol solvent.
    • Refluxing for several hours (2.5 to 8 hours) to promote cyclization to the pyrazole ring.
    • Isolation of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate intermediate.

This step yields the pyrazole ring with an ester or carboxylate group suitable for further modification.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Pyrazole formation 4-Bromophenylhydrazine + ethyl cyanoacetate, triethylamine, ethanol, reflux 2.5-8h 65-72 Beige solid intermediate obtained
Ester hydrolysis to acid LiOH aqueous, methanol/ethanol, reflux 2-17h, acidify with HCl 72-95 White solid acid isolated
Knoevenagel condensation Cyanoacetic acid derivative, triethylamine, ethanol, reflux ~70 Cyanoacrylic acid moiety installed
N-Alkylation with 3-amino-3-oxopropyl 3-chloropropanone derivative, base, suitable solvent, room temp to reflux Variable Requires optimization for selectivity

Purification and Characterization

  • Purification is typically achieved by recrystallization from ethanol or ethyl acetate.
  • Characterization includes:
    • Proton nuclear magnetic resonance spectroscopy (1H NMR) to confirm substitution patterns.
    • Liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight.
    • Melting point determination and elemental analysis for purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Intermediate Reference Notes
Pyrazole ring synthesis 4-Bromophenylhydrazine, ethyl cyanoacetate, triethylamine, ethanol, reflux Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Ester hydrolysis Lithium hydroxide, methanol/ethanol, reflux, acidification with HCl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Cyanoacrylic acid installation Cyanoacetic acid derivative, triethylamine, ethanol, reflux 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid Inferred from cyanoacrylate chemistry
Side chain functionalization 3-Chloropropanone derivative, base, solvent, controlled temperature Final target compound Literature precedent on pyrazole N-alkylation

Research Findings and Considerations

  • The pyrazole ring formation is robust, with yields typically above 65%.
  • Hydrolysis and acidification steps afford high yields of the carboxylic acid intermediate.
  • Installation of the cyanoacrylic acid group requires careful control of reaction conditions to avoid polymerization or side reactions.
  • The amino-oxo-propyl side chain introduction is the most challenging step, often requiring protecting groups and selective reaction conditions.
  • Purity and structural integrity are confirmed by NMR and LC-MS, with typical retention times and spectral data consistent with the expected structure.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzymatic inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 4-bromophenyl group (target compound) is electron-withdrawing, enhancing electrophilicity at the pyrazole ring compared to 4-methoxyphenyl (electron-donating, ) or difluoromethoxy (polar but less electron-withdrawing, ) . The 2-cyanoacrylic acid group increases acidity and hydrogen-bonding capacity relative to ethyl ester derivatives (), which may improve solubility in polar solvents .

Hydrogen-Bonding Potential: The 3-amino-3-oxopropyl chain in the target compound enables hydrogen bonding via the amide NH and carbonyl groups, critical for crystal packing (as per hydrogen-bonding analysis in ) . Ethyl ester analogs () lack this feature, reducing intermolecular interactions .

The discontinued status of some analogs (e.g., ) may reflect synthetic complexity or instability under biological conditions .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Cyano groups (~2224 cm⁻¹) and carbonyls (amide: ~1662 cm⁻¹; carboxylic acid: ~1631 cm⁻¹) are consistent across analogs (e.g., ) .
  • NMR : Aromatic protons in the 7.35–7.59 ppm range (DMSO-d₆) confirm substituted phenyl groups, while NH protons appear as exchangeable singlets (~11–12 ppm) .
  • Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility compared to ester derivatives () .

Q & A

Q. What are the key steps in synthesizing 3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid, and how is purity ensured?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of a 4-bromophenyl-substituted pyrazole precursor with a cyanoacrylic acid derivative under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Step 2 : Purification via flash chromatography (e.g., 10% methanol in dichloromethane) to isolate intermediates .
  • Step 3 : Final purification using preparative HPLC to achieve >95% purity, validated by analytical HPLC with UV detection at 254 nm .
  • Validation : ¹H/¹³C NMR and HRMS confirm structural integrity, while HPLC ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₅BrN₄O₃: 419.0342) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, cyano group at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological activity?

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to modulate electronic effects on binding affinity .
  • Backbone Modification : Introduce bulkier alkyl chains on the pyrazole ring to enhance hydrophobic interactions with target proteins .
  • Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values to establish SAR trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structural Confirmation : Use X-ray crystallography (as in pyrazoline analogs ) to verify binding modes and rule out crystallographic artifacts.
  • Meta-Analysis : Compare data across multiple studies (e.g., pyrazole derivatives with similar substituents ) to identify consistent trends.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on hydrogen bonding (e.g., cyano group with catalytic lysine) and π-π stacking (4-bromophenyl with aromatic residues) .
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess stability of predicted binding poses .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .

Methodological Challenges & Solutions

Q. How to address low yields during scale-up synthesis?

  • Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of cyanoacrylic acid derivative) and use microwave-assisted synthesis to reduce side reactions .
  • Work-Up : Implement liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting materials .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • LC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours, monitoring degradation via LC-MS .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.